molecular formula C12H22N2O4 B13002363 (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Cat. No.: B13002363
M. Wt: 258.31 g/mol
InChI Key: SXXFUNUDOSSNHZ-YGPZHTELSA-N
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Description

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a compound of interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and an amino acid moiety. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The final product is obtained after deprotection of the Boc group under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include oximes, alcohols, and substituted piperidines, which can be further utilized in various synthetic applications .

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is used as a building block for the synthesis of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .

Biology

In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The amino and piperidine groups enable binding to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and piperidine derivatives. Examples are:

Uniqueness

The uniqueness of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

(2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-8(7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t8?,9-/m1/s1

InChI Key

SXXFUNUDOSSNHZ-YGPZHTELSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)N

Origin of Product

United States

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